3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H12BrClO3 and a molecular weight of 355.61 g/mol . This compound is characterized by the presence of a bromo and chloro substituent on the phenoxy group, as well as a methoxy group on the benzaldehyde moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-bromo-2-chlorophenol with 3-(chloromethyl)-4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents with oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: 3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzyl alcohol.
Scientific Research Applications
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde
- 3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzoic acid
- 3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzyl alcohol
Uniqueness
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Biological Activity
3-[(4-Bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound features a benzaldehyde moiety with halogen substitutions that may enhance its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents (bromine and chlorine) are believed to increase lipophilicity, enhancing the compound's ability to penetrate cell membranes and interact with biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) for related compounds has been reported in the range of 46.9 μg/mL to 93.7 μg/mL against Staphylococcus epidermidis and other pathogens .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Preliminary studies suggest that the compound may induce apoptosis in cancer cells, particularly leukemia K562 cells, while not significantly affecting normal cells . The cytotoxicity was evaluated using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | K562 (leukemia) | <10 | Induces apoptosis |
Similar Bromophenol Derivative | A431 (carcinoma) | <5 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways, suggesting applications in drug design targeting specific diseases. For example, enzyme assays have indicated that similar compounds can inhibit urease activity, which is relevant for treating infections caused by urease-producing pathogens.
Case Studies
- Antioxidant Properties : A study demonstrated that bromophenol derivatives possess significant antioxidant activities, reducing oxidative stress in keratinocyte cells . This property could be beneficial in developing treatments for skin-related disorders.
- Cytotoxicity Testing : In a comparative study, various halogenated phenolic compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that the presence of bromine at specific positions on the phenyl ring enhances cytotoxicity compared to non-halogenated analogs .
Properties
IUPAC Name |
3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-4-2-10(8-18)6-11(14)9-20-15-5-3-12(16)7-13(15)17/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVQUQHUVYXWTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359760 |
Source
|
Record name | 3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400878-06-0 |
Source
|
Record name | 3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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